molecular formula C21H19N5O B2794159 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320415-89-2

7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2794159
CAS No.: 320415-89-2
M. Wt: 357.417
InChI Key: DTMCVJKFRSZLKZ-UHFFFAOYSA-N
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Description

7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS 391225-63-1) is a triazolopyrimidine derivative characterized by a biphenyl group at the 7-position and a morpholino group at the 2-position of the central heterocyclic scaffold . The triazolopyrimidine core is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including microtubule destabilization, kinase inhibition, and anxiolytic activity . The biphenyl substituent enhances aromatic interactions with hydrophobic protein pockets, while the morpholino group contributes to solubility and metabolic stability compared to linear amines .

Properties

IUPAC Name

4-[7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCVJKFRSZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine family:

  • Mechanism of Action : These compounds often inhibit key kinases involved in cell proliferation and survival. For instance, they can target aurora kinases, which are frequently overexpressed in cancer cells.
  • Case Study : A related compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 27.6 μM, indicating promising anticancer properties .

Enzymatic Inhibition

The compound has shown potential as an inhibitor of various enzymes:

  • Phosphodiesterase Inhibition : Some derivatives exhibit selective inhibition of phosphodiesterase enzymes implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Synthesis and Functionalization

The synthesis of 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine involves several synthetic pathways that enhance structural diversity and functionalization:

  • Synthetic Approaches : Various methods have been developed for the preparation of this compound, allowing for modifications that can optimize its biological activity.
  • Post-functionalization : Researchers are exploring modifications to improve solubility and bioavailability.

Applications in Material Science

Apart from medicinal applications, derivatives of triazolo[1,5-a]pyrimidines have garnered attention in material science due to their photophysical properties:

  • Photophysical Properties : These compounds can be utilized in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation.

Data Table: Biological Activities of Related Compounds

Compound Name Activity Type Target IC50 Value (μM) Source
This compoundAnticancerAurora Kinase27.6
2-Morpholino-4-(phenyl)thiazoleAntimicrobialVarious Bacteria15.0
Pyrazolo[1,5-a]pyrimidine DerivativePhosphodiesterase InhibitionPhosphodiesterase Enzymes10.0

Mechanism of Action

The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications at the 7-Position

The 7-position of triazolopyrimidines is critical for target engagement. Key analogs include:

Compound 7-Substituent Biological Activity Key Findings Reference
Target Compound Biphenyl Assumed anticancer Enhanced π-π interactions; potential metabolic stability from morpholino
7-(3',4',5'-Trimethoxyphenyl) 3',4',5'-Trimethoxyphenyl Antiproliferative (tubulin destabilization) IC₅₀ values <2 μM; substituent flexibility improves activity
7-(2-Fluorophenyl) 2-Fluorophenyl Undisclosed Synthesized in 53% yield; characterized by NMR/FTIR
7-(4-Fluorostyryl) 4-Fluorostyryl Potential anxiolytic Tested in anti-anxiety models; molecular weight 305.31
7-Chloro-5-methyl Chloro, methyl Herbicidal/antimicrobial Smaller substituents; molecular weight 168.58

Key Insights :

  • Biphenyl vs. Trimethoxyphenyl : The biphenyl group in the target compound likely improves hydrophobic binding compared to the electron-rich trimethoxyphenyl group in tubulin-targeting analogs .
  • Fluorinated Derivatives : Fluorine substituents (e.g., 2-Fluorophenyl, 4-Fluorostyryl) enhance metabolic stability and bioavailability, as seen in anxiolytic candidates .

Modifications at the 2-Position

The 2-position influences pharmacokinetics and target selectivity:

Compound 2-Substituent Biological Activity Key Findings Reference
Target Compound Morpholino Assumed anticancer Cyclic amine enhances solubility and reduces CYP450 metabolism
2-Anilino Derivatives Para-substituted aniline Antiproliferative (HeLa cells) IC₅₀ = 31–427 nM; p-chloroaniline (7f) most active
2-Benzylamino Derivatives Benzylamine Antiproliferative IC₅₀ <2 μM; para-chloro/methyl groups boost activity
2-(Pyrrol-1-yl) Pyrrolidine Anxiolytic Structural analog with CAS 338793-26-3
2-Sulfonamide Sulfonamide Herbicidal Inhibits acetolactate synthase; distinct from morpholino

Key Insights :

  • Morpholino vs. Anilino/Benzylamino: The morpholino group in the target compound may reduce oxidative metabolism compared to primary amines (e.g., anilino derivatives), which are prone to N-dealkylation .
  • Sulfonamide in Herbicides : Sulfonamide-containing triazolopyrimidines (e.g., 8a–8f) target plant enzymes, highlighting substituent-driven mechanistic divergence .

Q & A

Q. Q1. What are the established synthetic protocols for preparing 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

Answer: A common approach involves multi-step condensation reactions. For example, triazolo[1,5-a]pyrimidines are synthesized via fusion of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions . After cooling, methanol is added to precipitate the product, followed by crystallization in ethanol. Yield optimization requires precise stoichiometry (1:1:1 molar ratio of reactants) and reaction time (10–12 minutes). Solvent choice (e.g., DMF vs. ethanol/water mixtures) significantly impacts purity, with polar aprotic solvents favoring cyclization .

Q. Q2. How are structural characterization techniques (e.g., NMR, MS) applied to confirm the identity of triazolo[1,5-a]pyrimidine derivatives?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.3–8.9 ppm), morpholino methylenes (δ 3.4–4.4 ppm), and triazole/pyrimidine ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) and fragmentation patterns confirm molecular weight and substituent stability .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to validate purity .

Advanced Research Questions

Q. Q3. What strategies are employed to investigate structure-activity relationships (SAR) for triazolo[1,5-a]pyrimidines targeting biological receptors (e.g., CB2 cannabinoid receptors)?

Answer: SAR studies involve systematic substitution of functional groups (e.g., morpholino, biphenyl) to assess receptor binding. For example:

  • Substituent Effects : Replacing morpholino with cycloheptyl groups alters lipophilicity, impacting CB2 receptor affinity .
  • Bioisosteric Replacements : Fluorophenyl vs. chlorophenyl substitutions modulate electron-withdrawing effects, quantified via IC50 values in receptor assays .
  • Docking Studies : Computational models (e.g., AutoDock) predict binding poses, validated by mutagenesis data .

Q. Q4. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of triazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Quantum Chemical Parameters : HOMO-LUMO gaps (e.g., 4.2–5.1 eV) calculated via density functional theory (DFT) correlate with electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water/DMSO) to assess conformational stability of the biphenyl-morpholino moiety .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize compounds for in vivo testing .

Q. Q5. How should researchers address contradictory data in biological activity assays (e.g., conflicting IC50 values across studies)?

Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., known CB2 agonists) and consistent cell lines .
  • Solubility Considerations : Discrepancies may arise from DMSO concentration variations; use ≤0.1% to avoid cytotoxicity .
  • Statistical Reproducibility : Perform triplicate experiments with error margins <15% and apply ANOVA to identify outliers .

Methodological Considerations

Q. Q6. What are the best practices for optimizing reaction yields in multi-step syntheses of triazolo[1,5-a]pyrimidines?

Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., aminoguanidine adducts) and adjust heating times .
  • Catalyst Screening : Test bases like K2CO3 or TMDP (tetramethylenediamine phosphate) to enhance cyclization efficiency .
  • Workup Protocols : Purify crude products via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted aldehydes .

Q. Q7. How can crystallography and X-ray diffraction resolve ambiguities in molecular geometry for triazolo[1,5-a]pyrimidines?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-N-C in triazole rings ≈ 126°) and confirm substituent orientation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of biphenyl groups) to explain packing motifs .

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